Physical and chemical properties of copper(I) phenylacetylide.
Physical and chemical properties of copper(I) phenylacetylide.
An In-depth Technical Guide to the Physical and Chemical Properties of Copper(I) Phenylacetylide
Introduction
Copper(I) phenylacetylide (CuC≡CPh) is a pivotal organometallic compound characterized by a direct bond between a copper(I) ion and a phenylacetylide anion.[1] This yellow to orange, air- and moisture-sensitive solid has carved a significant niche in modern chemical synthesis.[1][2][3] Its importance transcends simple academic curiosity, extending into the realms of materials science, catalysis, and, most notably, drug development.[1][2] As a key reagent and catalyst, it is instrumental in forming carbon-carbon and carbon-heteroatom bonds, serving as a cornerstone for constructing complex molecular architectures. Its role as a critical intermediate in foundational reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," underscores its value to researchers and medicinal chemists aiming to synthesize novel therapeutic agents efficiently.[2][4]
This guide provides a comprehensive exploration of the physical and chemical properties of copper(I) phenylacetylide, offering field-proven insights into its synthesis, reactivity, and applications, with a particular focus on its relevance to the pharmaceutical industry.
Physical and Spectroscopic Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental physical characteristics. Copper(I) phenylacetylide is a solid material whose handling and application are dictated by its solubility and stability. While its polymeric nature in the solid state can lead to lower reactivity compared to its in-situ generated counterpart, its well-defined properties make it a reliable and storable reagent when handled correctly.[2]
A summary of its key physical and spectroscopic data is presented below, providing researchers with the essential information for its identification and use in experimental setups.
Table 1: Physical and Spectroscopic Data for Copper(I) Phenylacetylide
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅Cu | [1][3] |
| Molecular Weight | 164.67 g/mol | [5][6] |
| Appearance | Yellow to bright yellow crystalline solid/powder | [2][3] |
| Solubility | Insoluble in water. Soluble in pyridine, THF, ether, acetonitrile, and acetone. | [1][3][5] |
| Stability | Air and moisture sensitive.[1][2][3] Can be stored for years under an inert nitrogen atmosphere.[7] | |
| IR Spectroscopy (ν C≡C) | ~1929 cm⁻¹ | [8] |
| UV-Vis Spectroscopy (λ_abs) | 476 nm | [8] |
| X-ray Photoelectron Spectroscopy (XPS) | Cu(I) 2p₃/₂ binding energy at 935 eV | [4] |
Synthesis Methodologies
The preparation of copper(I) phenylacetylide can be achieved through several reliable methods. The choice of synthesis is often dictated by the desired purity, scale, and the available starting materials. For many catalytic applications, the compound is generated in situ to maximize reactivity.[2][9] However, isolation of the solid is often preferred for stoichiometric reactions or for use as a pre-catalyst.
Experimental Protocol 1: Synthesis from Copper(II) Sulfate and a Reducing Agent
This classic and high-yield procedure involves the reduction of Cu(II) to Cu(I) in the presence of the alkyne. The use of hydroxylamine hydrochloride as the reductant is efficient and cost-effective.
Step-by-Step Methodology:
-
In a flask, prepare an ammoniacal solution of Copper(II) Sulfate.
-
Add hydroxylamine hydrochloride to the solution with stirring. This reduces the blue Cu(II) complex to a colorless Cu(I) solution.[5][7]
-
Separately, dissolve phenylacetylene in 95% ethanol.
-
Rapidly add the ethanolic phenylacetylene solution to the copper(I) solution.
-
A copious yellow precipitate of copper(I) phenylacetylide will form immediately.[7]
-
Isolate the precipitate by filtration, wash sequentially with water, ethanol, and diethyl ether to remove impurities.
-
Dry the solid under vacuum at a moderate temperature (e.g., 65°C) to yield the final product.[7]
Caption: Workflow for the synthesis of Copper(I) Phenylacetylide.
Green Chemistry Approaches
In line with modern synthetic principles, greener methods for preparing copper(I) phenylacetylide have been developed to minimize waste and avoid harsh reagents.
-
Fehling's Solution Method : This approach utilizes the classic Fehling's solution with glucose acting as a benign reducing agent to react with phenylacetylene.[2][4]
-
Copper(I) Oxide Route : A direct reaction between copper(I) oxide and phenylacetylene in a more environmentally friendly solvent like 95% ethanol can be employed, avoiding the need for a separate reducing agent.[2]
Chemical Properties and Reactivity
The chemical versatility of copper(I) phenylacetylide is the primary driver of its widespread use. Its reactivity is centered on the copper-carbon bond, enabling it to participate in a host of transformative coupling reactions.
Core Reactivity in Cross-Coupling Reactions
-
Castro-Stephens Coupling : This reaction involves the coupling of copper(I) phenylacetylide with aryl or vinyl halides to produce disubstituted alkynes (tolanes).[2] This is a powerful tool for C(sp)-C(sp²) bond formation. The resulting tolanes, if bearing an ortho-amino or hydroxy group, can be thermolyzed to generate valuable heterocyclic scaffolds such as 2-phenylindoles and 2-phenylbenzofurans, which are common motifs in pharmaceuticals.[3][5]
-
Glaser Coupling : In the presence of an oxidant, typically air (O₂), copper(I) phenylacetylide undergoes oxidative homocoupling to form 1,4-diphenylbutadiyne.[2][10] This reaction is fundamental for the synthesis of symmetric 1,3-diynes. Careful control of the atmosphere is crucial; performing reactions under an inert nitrogen atmosphere prevents this undesired side reaction.[7]
-
Sonogashira Coupling Intermediate : While the Sonogashira reaction is palladium-catalyzed, copper(I) plays an indispensable co-catalytic role. Copper(I) phenylacetylide is formed in situ and acts as the key intermediate that transfers the phenylacetylide group to the palladium center via transmetalation.[2][9]
-
Click Chemistry (CuAAC) : The compound is a key intermediate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is the quintessential "click" reaction.[2] This reaction provides an exceptionally efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles, a class of compounds with immense importance in drug discovery and bioconjugation.[4]
Caption: Major reactivity pathways of Copper(I) Phenylacetylide.
Other Notable Reactions
-
Reaction with Nitrones : Copper(I) phenylacetylide reacts with nitrones in a cycloaddition process to yield cis-β-lactams, demonstrating its utility in synthesizing complex nitrogen-containing heterocycles.[11][12]
-
Photocatalysis : It is an emerging semiconductor photocatalyst that can be activated by visible light.[2] This property has been harnessed for the degradation of persistent organic pollutants and for driving novel synthetic transformations like decarboxylative alkynylation, where it facilitates the coupling of carboxylic acids with alkynes.[2][13][14]
Applications in Drug Development
The synthesis of novel molecular entities is the engine of drug discovery. The unique reactivity of copper(I) phenylacetylide makes it a valuable asset in the medicinal chemist's toolbox.
-
Scaffold Synthesis : The phenylacetylene motif, readily installed using this reagent, is a key structural component in numerous therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[9]
-
Bio-orthogonal Chemistry : The CuAAC reaction, which relies on copper acetylide intermediates, is widely used to link molecules in complex biological environments without interfering with native biochemical processes. This is crucial for drug target identification, diagnostics, and creating antibody-drug conjugates.
-
Efficient Lead Optimization : The reliability of copper-catalyzed cross-coupling reactions allows for the rapid generation of compound libraries.[15][16] By systematically modifying aryl halides with the phenylethynyl group, structure-activity relationships (SAR) can be efficiently explored to optimize the potency and pharmacokinetic properties of lead compounds.
Caption: Role of Copper(I) Phenylacetylide in the drug discovery pipeline.
Safety and Handling
As a highly reactive organometallic compound, copper(I) phenylacetylide requires careful handling to ensure laboratory safety.
-
Hazards : It is classified as a self-heating solid that may catch fire, especially on exposure to air.[2][17][18] It is reactive with water, releasing flammable gases that can spontaneously ignite.[17][18] The compound is corrosive and can cause severe skin burns and eye damage.[2][17][18] Inhalation or ingestion is hazardous.[1]
-
Handling Protocols :
-
Always handle in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[7]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1][17]
-
Avoid contact with water, moisture, oxidizing agents, and excess heat.[17]
-
-
Storage : Store in a tightly sealed container under an inert atmosphere.[7] The container should be kept in a cool, dry, and well-ventilated area designated for reactive chemicals.[3][19]
Conclusion
Copper(I) phenylacetylide is a remarkably versatile and powerful reagent in synthetic chemistry. Its well-defined physical properties, coupled with its rich and predictable reactivity, have established it as an indispensable tool for constructing complex organic molecules. For researchers in drug development, its utility in robust cross-coupling reactions and its central role in click chemistry provide efficient and reliable pathways for the synthesis of novel pharmaceuticals. While its reactive nature necessitates careful handling, a thorough understanding of its properties allows for its safe and effective application, paving the way for continued innovation in both academic and industrial research.
References
-
2-Phenylfuro[3,2-b]pyridine - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Visible-Light Induced Copper(I)-Catalysed Denitrogenative Oxidative Coupling of hydrazinylpyridines with Terminal Alkynes - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]
-
Scheme 1. Preparation of copper phenylacetylide 1. - ResearchGate . ResearchGate. Available at: [Link]
-
The reactions of copper(I) phenylacetylide with nitrones - RSC Publishing . RSC Publishing. Available at: [Link]
-
The reactions of copper(I) phenylacetylide with nitrones - RSC Publishing . RSC Publishing. Available at: [Link]
-
Copper(I)–Acetylides: Access, Structure, and Relevance in Catalysis - IC-Unicamp . IC-Unicamp. Available at: [Link]
-
Electrochemical Synthesis of Copper(I) Acetylides Via Simultaneous Copper Ion And Catalytic Base Electrogeneration For Use In Cl - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]
-
Copper Phenylacetylide and TiO2 Modification for an Efficient Visible-Light-Driven Oxidative Coupling of Amines | ACS Applied Materials & Interfaces . ACS Publications. Available at: [Link]
-
A Cost-Effective Indole Reaction Could Accelerate Drug Development - Technology Networks . Technology Networks. Available at: [Link]
-
Copper-catalysed photoinduced decarboxylative alkynylation: a combined experimental and computational study - Chemical Science (RSC Publishing) . RSC Publishing. Available at: [Link]
-
Recent progress in copper-catalyzed cross-coupling reactions - ResearchGate . ResearchGate. Available at: [Link]
Sources
- 1. CAS 13146-23-1: Copper (I) phenylacetylide | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. COPPER (I) PHENYLACETYLIDE | 13146-23-1 [chemicalbook.com]
- 6. Copper(I) phenylacetylide, min. 97% | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ic.unicamp.br [ic.unicamp.br]
- 11. The reactions of copper(I) phenylacetylide with nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The reactions of copper(I) phenylacetylide with nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalysed photoinduced decarboxylative alkynylation: a combined experimental and computational study - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02213F [pubs.rsc.org]
- 15. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. Copper(I) phenylacetylide, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. spectrumchemical.com [spectrumchemical.com]
